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Abstract

Umbralisib (formerly TGR-1202) is a novel, orally administered dual inhibitor of
phosphoinositide 3-kinase delta (PI3Kd) and casein kinase 1 epsilon (CK1g). This technical
guide provides a comprehensive analysis of the signaling pathways targeted by umbralisib in
the context of B-cell malignancies. It includes a detailed examination of the drug's mechanism
of action, a summary of key preclinical and clinical data, detailed experimental protocols, and
visualizations of the relevant biological pathways and experimental workflows. This document
is intended to serve as a valuable resource for researchers, scientists, and drug development
professionals working in the field of hematologic oncology. Although umbralisib showed
promising initial results and received accelerated FDA approval for relapsed or refractory
marginal zone lymphoma (MZL) and follicular lymphoma (FL), it was later voluntarily withdrawn
from the market due to concerns about an increased risk of death observed in the UNITY-CLL
clinical trial.[1] Despite its withdrawal, the study of umbralisib’s unique dual-inhibitory
mechanism continues to provide valuable insights into B-cell malignancy signaling pathways.

Introduction to Umbralisib and its Targets

Umbralisib is a next-generation kinase inhibitor with high selectivity for the delta isoform of
PI3K, which is predominantly expressed in hematopoietic cells and plays a crucial role in B-cell
development, survival, and proliferation.[2][3] Dysregulation of the PISK/AKT/mTOR signaling
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pathway is a common feature in many B-cell malignancies, making PI3Kd an attractive
therapeutic target.[4]

Uniquely, umbralisib also inhibits CK1g, a serine/threonine kinase implicated in the regulation
of oncoprotein translation, including MYC and BCL2, which are key drivers of
lymphomagenesis.[4][5] This dual inhibition of PI3Kd and CK1e is thought to contribute to
umbralisib's distinct clinical profile.

Signaling Pathways Targeted by Umbralisib
The PI3K-delta Signaling Pathway in B-cell Malighancies

The B-cell receptor (BCR) signaling pathway is constitutively active in many B-cell lymphomas,
leading to uncontrolled cell proliferation and survival. Upon BCR engagement, a signaling
cascade is initiated, leading to the activation of PI3Kd. Activated PI3Kd phosphorylates
phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-
trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream
effectors such as AKT and Bruton's tyrosine kinase (BTK). The activation of the AKT pathway,
in turn, promotes cell survival, proliferation, and growth by phosphorylating a variety of
downstream targets. Umbralisib, by selectively inhibiting PI3K9, effectively blocks this critical
survival pathway in malignant B-cells.[6][7]
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Figure 1. Umbralisib inhibits the PI3K-delta signaling pathway.

© 2025 BenchChem. All rights reserved. 3/10 Tech Support


https://www.benchchem.com/product/b560156?utm_src=pdf-body-img
https://www.benchchem.com/product/b560156?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b560156?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory
Check Availability & Pricing

The CK1-epsilon Signaling Pathway and its Role in
Oncoprotein Regulation

Casein kinase 1 epsilon (CK1g) is a key regulator of protein translation and has been shown to
be involved in the pathogenesis of malignant cells.[4] It can influence the translation of critical
oncoproteins such as MYC and BCL2.[5] MYC is a transcription factor that drives cell
proliferation, while BCL2 is an anti-apoptotic protein. The overexpression of both is a hallmark
of aggressive B-cell ymphomas. By inhibiting CK1e, umbralisib may decrease the translation
of these oncoproteins, leading to reduced cell proliferation and increased apoptosis.[8][9][10]
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Figure 2. Umbralisib’s inhibition of the CK1-epsilon pathway.

Quantitative Data from Clinical Trials

The efficacy and safety of umbralisib were primarily evaluated in the Phase 2b UNITY-NHL
trial, which included cohorts of patients with relapsed or refractory Marginal Zone Lymphoma
(MZL) and Follicular Lymphoma (FL).[7][11]

Efficacy Data from the UNITY-NHL Trial

Marginal Zone Lymphoma Follicular Lymphoma (FL)

Endpoint

(MZL) (n=69) (n=117)
Overall Response Rate (ORR)  49.3% 45.3%
Complete Response (CR) 16% 5%
Partial Response (PR) 33.3% 40.3%
Median Duration of Response

Not Reached 11.1 months
(DoR)
Median Progression-Free

Not Reached 10.6 months

Survival (PFS)

Data sourced from the UNITY-NHL Phase 2b trial.[6][7][11]

Safety Data from the UNITY-NHL Trial (Select Adverse

Events)
Adverse Event Any Grade (%) Grade =23 (%)
Diarrhea or Colitis 58% 10%
Nausea 42% 1%
Fatigue 38% 3%
Neutropenia 24% 15%
ALT/AST Elevation 25% 9%
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Integrated safety data from clinical trials.[12]

Experimental Protocols
In Vitro PI3K-delta Kinase Inhibition Assay (Adapted)

This protocol describes a general method for assessing the inhibitory activity of a compound
like umbralisib against PI3Kd using a luminescence-based assay that measures ADP
production.

Materials:

e Recombinant human PI3Kd (p110d/p85a)

PI3K-Glo™ Kinase Assay Kit (or similar)

PIP2/PIP3 substrate

e ATP

Umbralisib (or other test compounds)

384-well white plates

Plate reader capable of luminescence detection
Procedure:

o Compound Preparation: Prepare a serial dilution of umbralisib in DMSO. Further dilute in
kinase buffer to the desired final concentrations.

e Kinase Reaction:
o Add 2.5 puL of the diluted umbralisib or vehicle (DMSO) to the wells of a 384-well plate.
o Add 2.5 uL of the PI3Kd enzyme and substrate mixture.

o Initiate the reaction by adding 5 pL of ATP solution.
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o Incubate the plate at room temperature for 60 minutes.

o ADP Detection:

[e]

Add 5 pL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the
remaining ATP.

[e]

Incubate for 40 minutes at room temperature.

o

Add 10 pL of Kinase Detection Reagent to convert ADP to ATP and generate a
luminescent signal.

o

Incubate for 30 minutes at room temperature.

o Data Acquisition: Measure the luminescence using a plate reader. The luminescent signal is
proportional to the amount of ADP produced and inversely proportional to the inhibitory
activity of the compound.

» Data Analysis: Calculate the percent inhibition for each umbralisib concentration and
determine the IC50 value by fitting the data to a dose-response curve.

o)) (o) (s

Click to download full resolution via product page

Figure 3. Workflow for an in vitro PI3K-delta kinase inhibition assay.

UNITY-NHL Phase 2b Clinical Trial Protocol (Key
Aspects)

Objective: To evaluate the efficacy and safety of single-agent umbralisib in patients with
relapsed or refractory indolent non-Hodgkin lymphoma (iNHL).

Study Design: A multicenter, open-label, single-arm, phase 2b study with multiple cohorts.

Patient Population (Key Inclusion/Exclusion Criteria):
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¢ Inclusion:

o

Adults (=18 years) with histologically confirmed relapsed or refractory MZL or FL.

[¢]

MZL patients must have received at least one prior anti-CD20-based regimen.

[¢]

FL patients must have received at least three prior lines of systemic therapy.

[e]

ECOG performance status of 0-2.

o

Measurable disease.

e Exclusion:

Prior treatment with a PI3Kd inhibitor.

[¢]

[e]

Active hepatitis B or C, or known HIV infection.

o

Major surgery within 21 days of starting treatment.

[¢]

Autologous stem cell transplant within 6 months.

Treatment:

e Umbralisib 800 mg administered orally once daily.

e Treatment continued until disease progression or unacceptable toxicity.
Endpoints:

e Primary Endpoint: Overall Response Rate (ORR) as assessed by an Independent Review
Committee (IRC).

o Secondary Endpoints: Duration of Response (DoR), Progression-Free Survival (PFS), and
safety.

Conclusion
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Umbralisib represents a novel therapeutic approach for B-cell malignancies through its dual
inhibition of PI3Kd and CK1e. The clinical data from the UNITY-NHL trial demonstrated
meaningful clinical activity in heavily pretreated patients with MZL and FL. While the voluntary
withdrawal of umbralisib from the market due to safety concerns in a different trial highlights
the challenges in developing targeted therapies, the scientific insights gained from its
mechanism of action and clinical evaluation continue to be of significant value to the oncology
research community. Further investigation into the distinct roles and potential synergies of
inhibiting both the PI3Kd and CK1e pathways may inform the development of future, more
effective, and safer treatments for B-cell malignancies.
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 To cite this document: BenchChem. [Umbralisib Signaling Pathway Analysis in B-cell
Malignancies: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b560156#umbralisib-signaling-pathway-analysis-in-b-
cell-malignancies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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